

methyl gallate structure and properties

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Compound Focus: Methyl Gallate

CAS No.: 99-24-1

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Chemical and Physical Properties

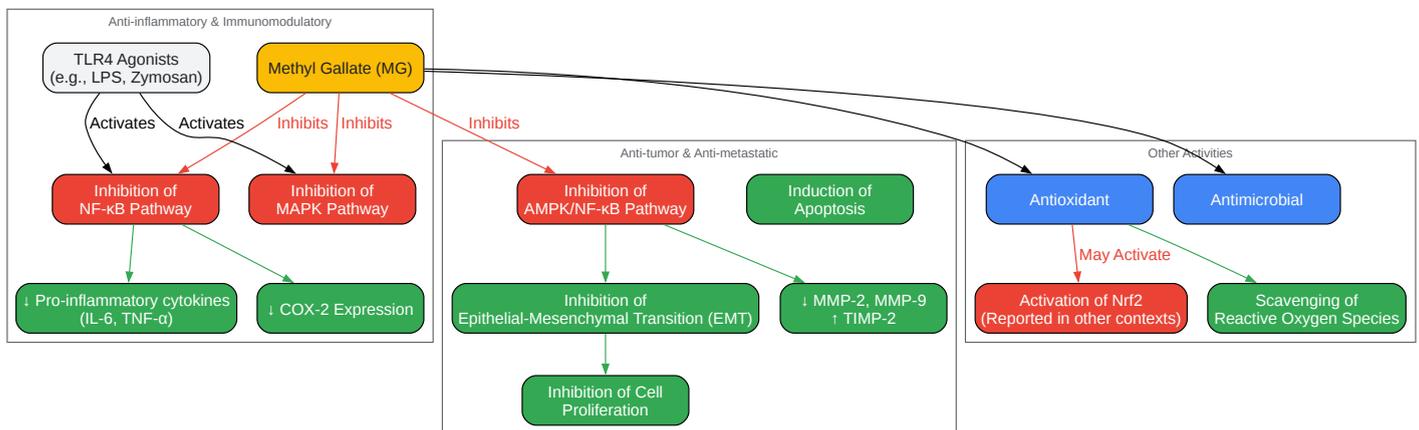
Methyl gallate (MG), systematically named methyl 3,4,5-trihydroxybenzoate, is the methyl ester of gallic acid [1]. It is a solid at room temperature and appears as a white to light yellow crystalline powder [2] [3].

The table below summarizes its core chemical identity and quantitative physical properties for laboratory reference.

Property	Value / Description
Chemical Formula	$C_8H_8O_5$ [1] [4]
Molecular Weight	184.15 $g \cdot mol^{-1}$ [1] [4]
CAS Registry Number	99-24-1 [2] [4]
Melting Point	200-204 °C [4]
Solubility in Water	Slightly soluble [2] [4]
Solubility in Organic Solvents	Soluble in methanol, ethanol, ether, dioxane, acetone; slightly soluble in chloroform [4] [5]

Pharmacological Activities and Mechanisms

Methyl gallate exhibits a broad spectrum of biological activities by interacting with multiple cellular signaling pathways. The diagram below summarizes the key mechanisms and effects discussed in this section.



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Key cellular pathways and effects of **methyl gallate**. Downward arrows (↓) indicate suppression; upward arrows (↑) indicate enhancement.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory effects of **methyl gallate** are well-documented. A 2020 study demonstrated that MG attenuates inflammation induced by Toll-like receptor (TLR) ligands like LPS and zymosan by inhibiting two major pro-inflammatory signaling pathways: **NF- κ B** and **MAPK** (ERK1/2, p38, JNK) [6]. This inhibition leads to reduced degradation of I κ B, decreased nuclear translocation of NF- κ Bp65, and lower production of cytokines such as IL-6 and TNF- α [6]. This mechanism explains its efficacy in reducing paw edema and hyperalgesia in animal models [6]. MG also reduced inflammation and bone erosion in a murine model of antigen-induced arthritis [5].

Anti-tumor and Anti-metastatic Activities

Research indicates **methyl gallate** has promising anti-cancer properties. A 2022 study on hepatocellular carcinoma (HCC) showed that MG suppresses the migration, invasion, and epithelial-mesenchymal transition (EMT) of cancer cells both in vitro and in vivo via the **AMPK/NF- κ B signaling pathway** [7]. Key effects included:

- **Downregulation of AMPK, NF- κ B, and vimentin** (a mesenchymal marker).
- **Upregulation of E-cadherin** (an epithelial marker), countering EMT.
- **Decreased expression of matrix metalloproteinases (MMP-2 and MMP-9)** and increased expression of their inhibitor, TIMP-2, reducing the ability of cancer cells to degrade the extracellular matrix and metastasize [7].

Similar effects were observed in melanoma and lymphoma models, where MG was found to inhibit tumor infiltration of regulatory T cells (Tregs), disrupt tumor angiogenesis, and induce apoptosis [4] [5].

Other Notable Activities

- **Antioxidant:** MG acts as a potent antioxidant by scavenging free radicals and chelating metal ions, thereby inhibiting oxidative stress [5]. Some studies suggest it may activate the Nrf2 pathway, a master regulator of antioxidant response [8].
- **Antimicrobial:** It exhibits activity against various bacteria, including *Vibrio cholerae* and methicillin-resistant *Staphylococcus aureus* (MRSA), and has shown antileishmanial properties [8] [4] [5].
- **Gastroprotective:** MG demonstrated beneficial effects in a rat model of experimental colitis, reducing inflammation, oxidative stress, and improving intestinal motility [9].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of methodologies from pivotal studies.

Protocol 1: In Vitro Assessment of Anti-Inflammatory Mechanisms

This method is adapted from a study investigating MG's inhibition of TLR-induced inflammation [6].

- **1. Cell Culture and Treatment:** Use RAW264.7 murine macrophages or bone marrow-derived macrophages (BMDMs). Culture cells in appropriate medium (e.g., DMEM) with 10% FBS.
- **2. Pre-treatment:** Pre-treat cells with **Methyl Gallate** (e.g., at various concentrations) for a specified time (e.g., 1 hour).
- **3. Stimulation:** Stimulate cells with TLR ligands such as LPS (for TLR4), Pam3CSK4 (for TLR1/2), or Zymosan (for TLR2/6).
- **4. Outcome Measurements:**
 - **Cytokine Production:** Quantify levels of TNF- α , IL-6, etc., in the culture supernatant using ELISA.
 - **Protein Analysis by Western Blot:**
 - **NF- κ B Pathway:** Analyze cytoplasmic extracts for I κ B α degradation and nuclear extracts for NF- κ B p65 translocation.
 - **MAPK Pathway:** Analyze total cell lysates for phosphorylation levels of ERK1/2, p38, and JNK.
- **5. Data Analysis:** Compare results to control (unstimulated) and positive control (stimulated, untreated) groups to determine the inhibitory effect of MG.

Protocol 2: In Vitro and In Vivo Assessment of Anti-Cancer Activity

This protocol is based on a study exploring MG's effects on hepatocellular carcinoma [7].

- **In Vitro Experiments:**
 - **Cell Viability (MTT Assay):** Seed human HCC cell line (e.g., BEL-7402) in 96-well plates. Treat with a concentration gradient of MG (e.g., 20-640 μ M) for 24-72 hours. Add MTT reagent, incubate, and measure absorbance at 490nm after dissolving formazan crystals.

- **Colony Formation Assay:** Inoculate a low number of cells (e.g., 1,000 cells/well) in 6-well plates. Treat with MG for two weeks, replacing medium periodically. Fix, stain with crystal violet, and count colonies.
 - **Migration (Wound Healing Assay):** Create a scratch wound in a confluent cell monolayer. Treat with MG in serum-free medium and capture images at 0, 24, and 48 hours to measure gap closure.
 - **Invasion (Transwell Assay):** Seed cells in Matrigel-coated upper chambers with serum-free medium. Place medium with a chemoattractant (e.g., 20% FBS) in the lower chamber. After incubation, stain and count cells that invaded through the membrane.
 - **Western Blot Analysis:** Analyze lysates from treated cells for proteins of the AMPK/NF- κ B pathway (p-AMPK, NF- κ B, p-NF- κ B), EMT markers (E-cadherin, Vimentin), and metastasis-related factors (MMP-2, MMP-9, TIMP-2).
- **In Vivo Experiments (Xenograft Model):**
 - **Tumor Implantation:** Inoculate mice subcutaneously with HCC cells.
 - **Drug Administration:** Once tumors are palpable, administer MG (e.g., via intraperitoneal injection) at predetermined doses. Include a control group receiving vehicle.
 - **Tumor Monitoring:** Measure tumor volume regularly.
 - **Endpoint Analysis:** After sacrifice, excise and weigh tumors. Perform histological analysis (H&E staining) and immunohistochemistry (IHC) for key protein targets (e.g., Ki-67, E-cadherin, Vimentin).

Research Considerations

- **Purity and Sourcing:** For biological assays, it is crucial to use high-purity **Methyl Gallate** ($\geq 98\%$) from reputable chemical suppliers [7] [5].
- **Solubility and Storage:** MG is soluble in DMSO, ethanol, and methanol. Stock solutions are often prepared in DMSO, with final solvent concentrations in culture media kept low (e.g., $<0.1\%$) to avoid cytotoxicity [7]. It is recommended to store the compound in a cool, dark place [2].
- **Safety:** **Methyl gallate** has a warning GHS label. It may be harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE) should be worn when handling [2].

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